molecular formula C15H23ClN4O3 B145066 Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride CAS No. 128805-94-7

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride

Cat. No.: B145066
CAS No.: 128805-94-7
M. Wt: 342.82 g/mol
InChI Key: HIXDELXKSSLIKB-UHFFFAOYSA-N
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Description

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an ethyl ester group, an amino(imino)methyl group, and a benzoylamino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

    Preparation of intermediates: This involves the synthesis of precursor compounds that will be used in subsequent reactions.

    Reaction optimization: Conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate
  • Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)butanoate
  • Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)hexanoate

Uniqueness

Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride is unique due to its specific structure, which includes an ethyl ester group, an amino(imino)methyl group, and a benzoylamino group. This unique combination of functional groups imparts specific chemical and biological properties, making it distinct from other similar compounds. Its hydrochloride salt form also enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXDELXKSSLIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334298
Record name Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2645-08-1, 128805-94-7
Record name NSC86159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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